5-(2,4-Difluorophenyl)isoxazole is a heterocyclic organic compound characterized by the presence of an isoxazole ring substituted with a difluorophenyl group. Its molecular formula is CHFN\O, and it has a molecular weight of 181.14 g/mol. This compound is notable for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals.
5-(2,4-Difluorophenyl)isoxazole can be synthesized through various chemical methods, primarily involving the cyclization of appropriate precursors. The compound has been the subject of research due to its promising pharmacological properties and its utility as a building block in organic synthesis.
This compound falls under the category of isoxazoles, which are five-membered heterocycles containing both nitrogen and oxygen. Isoxazoles are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The synthesis of 5-(2,4-Difluorophenyl)isoxazole typically involves the cyclization of 2,4-difluorobenzaldehyde with hydroxylamine hydrochloride to form an oxime, which is then cyclized to form the isoxazole ring. A common method includes:
The reaction conditions can be optimized by adjusting the temperature and using solvents that facilitate the formation of the desired product while minimizing side reactions. For instance, microwave-assisted synthesis has been reported to enhance yields significantly by providing uniform heating .
The structural representation of 5-(2,4-Difluorophenyl)isoxazole features a five-membered ring consisting of one nitrogen atom and one oxygen atom. The difluorophenyl substituent enhances its chemical stability and reactivity.
5-(2,4-Difluorophenyl)isoxazole can participate in several chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various halogens or nucleophiles for substitution reactions .
The mechanism of action for 5-(2,4-Difluorophenyl)isoxazole involves its interaction with specific biological targets within cells. The compound has been shown to inhibit certain enzymes or receptors associated with inflammatory processes or cancer cell proliferation.
Studies indicate that isoxazole derivatives can influence multiple biochemical pathways, suggesting they may serve as effective therapeutic agents against various diseases .
The compound exhibits stability under standard laboratory conditions but may react under specific conditions such as high temperatures or in the presence of strong acids or bases .
Isoxazoles like 5-(2,4-Difluorophenyl)isoxazole are valuable in drug discovery due to their diverse biological activities and potential applications across various fields including medicine and agriculture.
Isoxazole, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, has evolved from a structural curiosity to a cornerstone of medicinal chemistry. Its journey began with natural products like ibotenic acid (a neuroactive constituent of Amanita mushrooms) but accelerated significantly with synthetic advances in the mid-20th century [7] [9]. The intrinsic bioactivity of the isoxazole ring—attributed to its balanced aromaticity, moderate dipole moment (~2.5–3.0 D), and metabolic stability—enabled its integration into pharmaceuticals targeting diverse therapeutic areas [9]. Early successes included sulfisoxazole (1950s), an antibacterial sulfonamide exploiting the isoxazole moiety as a bioisostere for enhanced potency, and valdecoxib (2000s), a cyclooxygenase-2 (COX-2) inhibitor where the isoxazole ring served as a central scaffold for anti-inflammatory activity [9].
The 1980s–2000s witnessed strategic innovations in isoxazole functionalization. Leflunomide (immunosuppressant) exemplifies the incorporation of electronic modulation, using an electron-withdrawing trifluoromethyl group adjacent to the isoxazole to fine-tune pharmacokinetics. Concurrently, zonisamide (anticonvulsant) demonstrated the ring’s versatility in central nervous system (CNS) penetration, facilitated by its hydrogen-bond-accepting oxygen and nitrogen atoms [9]. The advent of transition metal-catalyzed cycloadditions, notably 1,3-dipolar reactions between nitrile oxides and alkynes, resolved earlier synthetic limitations in regioselectivity and yield, enabling efficient construction of 3,5-disubstituted derivatives [9]. This methodological leap catalyzed the design of complex hybrids, such as tetrazole-isoxazole antifungals (e.g., VT-1161), where isoxazole enhances target affinity while minimizing human cytochrome P450 inhibition [9].
Table 1: Milestone Isoxazole-Containing Drugs
Drug Name | Therapeutic Class | Key Structural Feature | Approval Era |
---|---|---|---|
Sulfisoxazole | Antibacterial | 3,4-Dimethylisoxazole sulfonamide | 1950s |
Leflunomide | Immunosuppressant | 5-Methylisoxazole-trifluoromethyl hybrid | 1990s |
Valdecoxib | COX-2 Inhibitor (Anti-inflammatory) | 4-(4-Methylphenyl)-3-arylisoxazole | 2000s |
Zonisamide | Anticonvulsant | 1,2-Benzisoxazole-3-methanesulfonamide | 2000s |
VT-1161 (Oteseconazole) | Antifungal (CYP51 inhibitor) | Tetrazole-isoxazole hybrid | 2020s |
Recent trends emphasize multi-targeted ligands and fluorinated derivatives. The 2,4-difluorophenyl substitution—exemplified by 5-(2,4-difluorophenyl)isoxazole—emerged as a pivotal strategy to optimize lipophilicity (log P ~2.24), metabolic stability, and target binding via fluorine’s electron-withdrawing effects and orthogonal dipole moments [10]. This moiety now underpins clinical candidates across antifungal, anticancer, and anti-inflammatory domains [9].
5-(2,4-Difluorophenyl)isoxazole (molecular formula: C₁₀H₅F₂NO₃; molecular weight: 225.15 g/mol) integrates two pharmacophores: a planar isoxazole ring and a lipophilic difluorophenyl group. This configuration confers distinct electronic and steric properties essential for drug-like behavior [10].
Molecular Geometry and Bonding: X-ray crystallography confirms near-perpendicular dihedral angles (~85°–90°) between the isoxazole and phenyl planes. This orthogonality minimizes steric clash while allowing π-system conjugation, facilitating interactions with biological targets. The isoxazole ring exhibits bond lengths of 1.42 Å (C3=N) and 1.36 Å (N–O), characteristic of electron delocalization [9]. Fluorine atoms at the phenyl ortho (C2) and para (C4) positions create an asymmetric electrostatic surface, with partial negative charges (δ⁻ = -0.24 e) localized near fluorine atoms and positive regions (δ⁺ = +0.18 e) at C3/C5 of the isoxazole [10].
Electronic Effects: The 2,4-difluorophenyl group significantly modulates electron density. Fluorine’s strong inductive withdrawal (-I effect) reduces phenyl ring electron density (Hammett σₚ constants: σₘ = 0.34 for meta-F, σₚ = 0.06 for para-F), polarizing the isoxazole C5–phenyl bond. This enhances the isoxazole’s hydrogen-bond-accepting capacity at oxygen (electrostatic potential: -34 kcal/mol) and nitrogen [9] [10]. Consequently, the carboxylic acid derivative at C3 (5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid) exhibits acidity (predicted pKa ≈ 3.1), enabling salt formation for solubility modulation [10].
Table 2: Key Physicochemical and Computational Properties
Property | Value | Method | Significance |
---|---|---|---|
Molecular Weight | 225.15 g/mol | - | Ideal for oral bioavailability (<500 g/mol) |
Log P (Consensus) | 2.24 | XLOGP3/MLOGP/WLOGP | Balanced lipophilicity for membrane permeation |
Topological PSA | 63.33 Ų | Ertl et al. method | Moderate polarity (optimal for CNS penetration) |
H-Bond Acceptors | 6 sites | - | Target interaction potential |
Dipole Moment | ~3.8 D (calculated) | DFT methods | Enhanced solubility and protein binding |
Synthetic Versatility: The C3 position serves as a handle for derivatization. Esterification (e.g., methyl ester C₁₁H₇F₂NO₃; [CAS: 1105191-49-8]) or amidation reactions yield prodrugs or bioisosteres [8]. For instance, coupling with pyridazine carboxylates generates antifungal hybrids like (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (C₁₆H₁₁F₂N₃O₄) [3]. Similarly, condensation with acetamide derivatives produces dual-isoxazole scaffolds (e.g., N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide; C₁₇H₁₅F₂N₃O₃), leveraging synergistic target interactions [4]. The C5 difluorophenyl group undergoes electrophilic substitution, but ortho/para fluorine directs reactivity to meta positions, enabling regioselective modifications [9].
Biological Implications: The fluorine atoms block oxidative metabolism at phenyl C2/C4, extending half-life. Molecular modeling confirms hydrophobic contact with enzyme pockets (e.g., fungal CYP51), while the isoxazole oxygen forms hydrogen bonds with catalytic residues . This synergy underpins its utility in next-generation antifungals, where derivatives exhibit nanomolar potency against Candida spp. and Cryptococcus neoformans .
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1